molecular formula C8H3Cl2N3O4 B1675307 Licostinel CAS No. 153504-81-5

Licostinel

Katalognummer: B1675307
CAS-Nummer: 153504-81-5
Molekulargewicht: 276.03 g/mol
InChI-Schlüssel: CHFSOFHQIZKQCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Licostinel (INN) (code name ACEA-1021) is a competitive, silent antagonist of the glycine site of the NMDA receptor . It was under investigation by Acea Pharmaceuticals as a neuroprotective agent for the treatment of cerebral ischemia associated with stroke and head injuries but was ultimately never marketed .


Synthesis Analysis

This compound was synthesized from 3,4-dichloroaniline by amidation, nitration, hydrolysis, and reduction .


Molecular Structure Analysis

The molecular formula of this compound is C8H3Cl2N3O4 . The InChIKey is CHFSOFHQIZKQCR-UHFFFAOYSA-N .

Wirkmechanismus

Target of Action

Licostinel, also known by its code name ACEA-1021, is a competitive, silent antagonist of the glycine site of the NMDA receptor . The NMDA receptor is one of the major classes of ionotropic glutamate receptors and plays critical roles in normal CNS activities, as well as in many pathological conditions . In addition to its actions at the NMDA receptor, this compound also acts as an antagonist of the AMPA and kainate receptors at high concentrations .

Mode of Action

This compound acts by competitively antagonizing the glycine site of the NMDA receptor . This means it binds to the same site as glycine, preventing glycine from activating the receptor. This results in a decrease in the activity of the NMDA receptor, reducing the influx of cations through the NMDA receptor-associated ion channel .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic pathway. By antagonizing the glycine site of the NMDA receptor, this compound reduces the activity of the NMDA receptor, which is a key component of the glutamatergic pathway . This can lead to a decrease in excitatory neurotransmission, which may have neuroprotective effects .

Pharmacokinetics

The pharmacokinetics of this compound in humans have been studied in a dose escalation trial in patients with acute stroke . At the higher dose levels, peak plasma concentrations of this compound were substantially higher than those required for neuroprotection in animal stroke models .

Result of Action

The primary result of this compound’s action is neuroprotection. By reducing the activity of the NMDA receptor, this compound can potentially protect neurons from the damaging effects of excessive glutamate activity, such as that which occurs during cerebral ischemia .

Safety and Hazards

In clinical trials, Licostinel did not produce phencyclidine-like psychotomimetic effects at the doses tested, though transient sedation, dizziness, and nausea were observed .

Zukünftige Richtungen

A short infusion of Licostinel in doses up to 3.0 mg/kg is safe and tolerable in acute stroke patients . This compound may be a safer and better-tolerated neuroprotective agent than many of the previously evaluated NMDA antagonists . Neuroprotection therapy administered as early as possible after stroke onset would allow the extension of survival time of the penumbra, minimizing the final infarct size and increasing the time window for reperfusion therapy .

Biochemische Analyse

Biochemical Properties

Licostinel plays a significant role in biochemical reactions by interacting with various receptors and enzymes. It primarily acts as an antagonist at the glycine site of the NMDA receptor, with a binding affinity (K_b) of 5 nM . Additionally, at higher concentrations, this compound also acts as an antagonist of the AMPA and kainate receptors, with K_b values of 0.9 μM and 2.5 μM, respectively . These interactions inhibit the excitatory neurotransmission mediated by these receptors, thereby providing neuroprotection.

Cellular Effects

This compound influences various cellular processes, particularly in neurons. By antagonizing the NMDA receptor, this compound reduces the influx of calcium ions, which is crucial in preventing excitotoxicity—a condition that leads to neuronal damage and death . This reduction in calcium influx helps in stabilizing cell signaling pathways, gene expression, and cellular metabolism. In clinical trials, this compound did not produce phencyclidine-like psychotomimetic effects, though transient sedation, dizziness, and nausea were observed .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the glycine site of the NMDA receptor, thereby preventing the receptor’s activation by glycine . This inhibition reduces the receptor’s ability to allow calcium ions to enter the neuron, which is a critical step in the excitotoxic cascade. Additionally, this compound’s antagonistic effects on AMPA and kainate receptors further contribute to its neuroprotective properties by inhibiting other pathways of excitatory neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that lower doses of this compound (0.03 to 0.60 mg/kg) do not produce significant adverse effects . Higher doses (1.2 to 3.0 mg/kg) are associated with mild-to-moderate adverse effects, including neurological and gastrointestinal complaints . The stability and degradation of this compound in vitro and in vivo have not been extensively documented, but its neuroprotective effects are evident within a short time window after administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses are generally well-tolerated and effective in providing neuroprotection without significant adverse effects . Higher doses can lead to mild-to-moderate adverse effects, including neurological and gastrointestinal symptoms . No major psychotomimetic effects or significant safety concerns have been reported at these higher doses .

Metabolic Pathways

As a small molecule drug, it is likely metabolized by liver enzymes and excreted through the kidneys

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion due to its small molecular size It interacts with various transporters and binding proteins, which may influence its localization and accumulation within specific tissues

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. Given its role as an NMDA receptor antagonist, it is likely to be localized in regions of the cell where these receptors are abundant, such as the synaptic membranes of neurons

Eigenschaften

IUPAC Name

6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3O4/c9-2-1-3-5(6(4(2)10)13(16)17)12-8(15)7(14)11-3/h1H,(H,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFSOFHQIZKQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165346
Record name Licostinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153504-81-5
Record name Licostinel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153504-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licostinel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153504815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licostinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOSTINEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z3037LJTC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3.335 g (14.5 mmol) of 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione was dissolved in 65 mL of cone. H2SO4 with stirring and cooling in an ice-H2O bath, then 2.20 g (21.76 mmol) of KNO3 (Baker, used as received) was added in portions over 10 min. with stirring. The resulting mixture was stirred at 22° C. under N2 for 20 h. then was slowly poured into ice-H2O (400 mL) with stirring. The precipitate was collected on a sintered funnel by vacuum filtration, washed with H2O (5×10 mL), and dried at 60° C. under 0.1 mmHg for 12 h affording 3.39 g (85%) of the crude 6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione as a grey-yellow powder. Purity: >98.5% based on HPLC analysis.
Quantity
3.335 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
KNO3
Quantity
2.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice H2O
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3.335 g (14.5 mmol) of 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione was dissolved in 65 mL of conc. H2SO4 with stirring and cooling in an ice-H2O bath, then 2.20 g (21.76 mmol) of KNO3 (Baker, used as received) was added in portions over 10 min. with stirring. The resulting mixture was stirred at 22° C. under N2 for 20 h. then was slowly poured into ice-H2O (400 mL) with stirring. The precipitate was collected on a sintered funnel by vacuum filtration, washed with H2O (5×10 mL), and dried at 60° C. under 0.1 mmHg for 12 h affording 3.39 g (85%) of the crude 6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione as a grey-yellow powder. Purity: >98.5% based on HPLC analysis.
Quantity
3.335 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
2.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Licostinel
Reactant of Route 2
Licostinel
Reactant of Route 3
Licostinel
Reactant of Route 4
Reactant of Route 4
Licostinel
Reactant of Route 5
Reactant of Route 5
Licostinel
Reactant of Route 6
Licostinel
Customer
Q & A

Q1: How does licostinel interact with its target and what are the downstream effects?

A1: this compound acts as a competitive antagonist of glycine at the N-methyl-D-aspartate (NMDA) receptor. [, ] This means that it binds to the glycine binding site on the NMDA receptor, preventing glycine from binding and activating the receptor. [, ] This antagonism of the NMDA receptor leads to a reduction in neuronal excitability, which is thought to be the mechanism by which this compound exerts its neuroprotective effects in animal models of cerebral ischemia. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.